molecular formula C17H18N2O3 B591927 (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 5241-56-5

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B591927
CAS RN: 5241-56-5
M. Wt: 298.342
InChI Key: HHBOFAIEPRHUSR-OAHLLOKOSA-N
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Description

“®-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate” is a chemical compound with the CAS number 129095-62-1 . It has a molecular weight of 264.32 and a molecular formula of C14H20N2O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

  • LSD1 Inhibitor and Antitumor Activity : The diastereomers of trans-benzyl carbamate derivatives have been shown to be potent inhibitors of LSD1, a therapeutic target for cancer treatment. These compounds exhibit selective inhibition of LSD1 over MAO-A and MAO-B and have shown potential in cell studies for gene expression induction and inhibition of colony-forming potential in cancer cells (Valente et al., 2015).

  • Cholinesterase Inhibition : Benzene-based derivatives, including benzyl carbamates, have been evaluated for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. Some compounds within this series have shown promising inhibition of both enzymes, relevant for the treatment of neurodegenerative diseases (Bąk et al., 2019).

  • Synthesis of Fluoroamines : Benzyl carbamates have been used as intermediates in the synthesis of fluoroamines, which are valuable in medicinal chemistry for their bioactive properties (Posakony & Tewson, 2002).

  • Bone Morphogenetic Protein-2 (BMP-2) Stimulators : Certain benzyl carbamate analogues have been identified as stimulators of BMP-2, a key factor in bone formation and osteoblast differentiation. These compounds show potential for treating bone-related diseases and injuries (Balaramnavar et al., 2012).

  • Synthesis of Chiral Compounds and Peptide Derivatives : Benzyl carbamates are used in the enantioselective synthesis of chiral compounds and peptide derivatives, which are important in the development of pharmaceuticals and biologically active molecules (Constanze et al., 2008).

  • Antitumor Drug Development : Research has shown the efficacy of carbamate derivatives in inhibiting tumor growth, highlighting their potential in antitumor drug development (Atassi & Tagnon, 1975).

Safety and Hazards

The safety and hazards of this compound are not specified in the sources I found .

properties

IUPAC Name

benzyl N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737940
Record name Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5241-56-5
Record name Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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